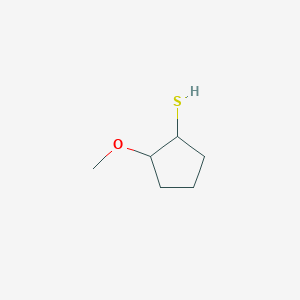![molecular formula C8H16Cl2N2 B13074205 4,9-Diazadispiro[2.2.2.2]decane 2hcl](/img/structure/B13074205.png)
4,9-Diazadispiro[2.2.2.2]decane 2hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,9-Diazadispiro[2.2.2.2]decane 2hcl is a chemical compound with the molecular formula C₈H₁₆Cl₂N₂ and a molecular weight of 211.13 g/mol . It is a dihydrochloride salt of 4,9-diazadispiro[2.2.2.2]decane, which is a bicyclic compound containing nitrogen atoms in its structure. This compound is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Diazadispiro[2.2.2.2]decane 2hcl typically involves the reaction of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4,9-Diazadispiro[2.2.2.2]decane 2hcl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized nitrogen-containing derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .
Scientific Research Applications
4,9-Diazadispiro[2.2.2.2]decane 2hcl has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,9-Diazadispiro[2.2.2.2]decane 2hcl involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The exact pathways and molecular targets can vary depending on the specific application and context of use. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
Similar Compounds
4,9-Diazadispiro[2.2.2.2]decane: The parent compound without the dihydrochloride groups.
Spirocyclic Compounds: Other spirocyclic compounds containing nitrogen atoms in their structure.
Bicyclic Amines: Compounds with similar bicyclic structures and nitrogen atoms.
Uniqueness
4,9-Diazadispiro[2.2.2.2]decane 2hcl is unique due to its specific spirocyclic structure and the presence of dihydrochloride groups, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H16Cl2N2 |
|---|---|
Molecular Weight |
211.13 g/mol |
IUPAC Name |
5,10-diazadispiro[2.2.26.23]decane;dihydrochloride |
InChI |
InChI=1S/C8H14N2.2ClH/c1-2-7(1)5-10-8(3-4-8)6-9-7;;/h9-10H,1-6H2;2*1H |
InChI Key |
UWUOCIZVKMJVMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CNC3(CC3)CN2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(Cyclopropylmethyl)[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine](/img/structure/B13074138.png)



![4-[(4-Methylphenyl)methyl]piperazin-1-amine](/img/structure/B13074170.png)
![7-Cyclopropyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13074176.png)




![2-[(1R)-1-aminoethyl]-5-fluoro-N,N-dimethylaniline](/img/structure/B13074207.png)

